2-Amino-4-isopropylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-isopropylnicotinamide is a chemical compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylnicotinic acid.
Amidation: The carboxylic acid group of 4-isopropylnicotinic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.
Amination: The resulting 4-isopropylnicotinamide is then subjected to amination to introduce the amino group at the 2-position. This can be achieved using reagents like sodium azide (NaN3) followed by reduction with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted amides, and various alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-4-isopropylnicotinamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylnicotinamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyridine
- 2-Amino-4-ethylpyridine
- 2-Amino-4-propylpyridine
Uniqueness
2-Amino-4-isopropylnicotinamide is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2-amino-4-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5(2)6-3-4-12-8(10)7(6)9(11)13/h3-5H,1-2H3,(H2,10,12)(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNVYLLZLKTIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.